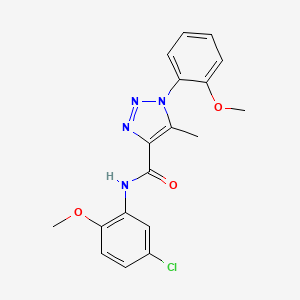

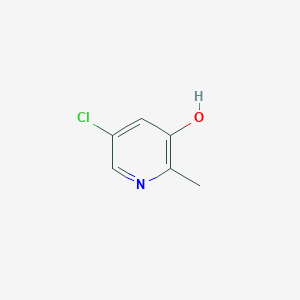

![molecular formula C18H12N2OS B2671009 N-(3-cyanothiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 921150-43-8](/img/structure/B2671009.png)

N-(3-cyanothiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3-cyanothiophen-2-yl)-[1,1’-biphenyl]-4-carboxamide” is a novel heterocyclic amide derivative . It is obtained by reacting 2-aminothiophen-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .

Synthesis Analysis

The compound is synthesized by reacting 2-aminothiophen-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . This reaction is characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Molecular Structure Analysis

The crystal packing of the compound is stabilized by C−H···N and N−H···N hydrogen bonds . It was investigated computationally using the density functional theory (DFT) method with the B3LYP exchange and correlation functions in conjunction with the 6311++G(d,p) basis set in the gas phase .Chemical Reactions Analysis

The compound’s interactions with DNA bases (such as guanine, thymine, adenine, and cytosine) were examined using the Electrophilicity-based charge transfer (ECT) method and charge transfer (ΔN) .科学的研究の応用

Synthesis and Characterization

One area of research focuses on the synthesis and characterization of derivatives similar to "N-(3-cyanothiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide". For example, the study on the synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives explores the creation of compounds with a variety of aryl substituents. These compounds were characterized using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, with one specific compound further analyzed through single crystal X-ray diffraction studies (Özer et al., 2009).

Antimicrobial and Antipathogenic Activity

Another study on new thiourea derivatives, including 2-((4-methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides, investigated their interaction with bacterial cells in free and adherent states. The research demonstrated significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus, highlighting potential for the development of novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Material Science Applications

In the field of materials science, studies have focused on the synthesis of polyamides and polyimides derived from diamino-diphenyl or di(biphenylyl)-p-terphenyl compounds. These polymers exhibit excellent thermooxidative stability and potential for use as processable and heat-resistant polymeric materials (Spiliopoulos et al., 1998).

Chemical Sensing

Research into N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives has explored their solid-state properties and potential as colorimetric sensors for fluoride anions. One compound in this series was found to exhibit a significant color transition in response to fluoride ion, showcasing its utility for naked-eye detection of fluoride in solution (Younes et al., 2020).

作用機序

特性

IUPAC Name |

N-(3-cyanothiophen-2-yl)-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2OS/c19-12-16-10-11-22-18(16)20-17(21)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-11H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTFCFLWHMJGIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2670929.png)

![3-(Tert-butylsulfonyl)-1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)pyrrolidine](/img/structure/B2670932.png)

amine](/img/structure/B2670934.png)

![N-isobutyryl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2670942.png)

![4-chlorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2670944.png)

![N-[cyano(2-methylphenyl)methyl]-4-(methoxymethyl)benzamide](/img/structure/B2670947.png)

![9-((4-Fluorobenzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2670948.png)

![4-[(7-Methoxy-1,3-benzodioxol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]-3-methyloxolan-2-one](/img/structure/B2670949.png)